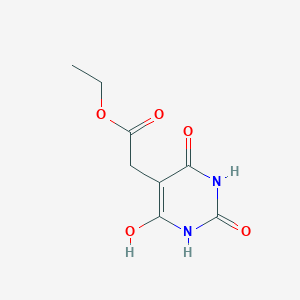

Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5/c1-2-15-5(11)3-4-6(12)9-8(14)10-7(4)13/h2-3H2,1H3,(H3,9,10,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVINUVSNJBJBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC(=O)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Interactions and Mechanistic Elucidation Preclinical in Vitro and Select in Vivo Studies

Extensive searches of scientific literature and chemical databases have revealed a significant lack of available information regarding the biological interactions and mechanistic elucidation of the chemical compound Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate. Preclinical in vitro and in vivo studies dedicated to this specific molecule have not been identified in the public domain.

While research exists for structurally related pyrimidine (B1678525) derivatives, the strict focus of this review is solely on this compound. Consequently, without any specific studies on this compound, it is not possible to provide detailed research findings, mechanisms of action, or data tables related to its biological activity. The scientific community has yet to publish research exploring the potential biological effects of this particular chemical entity.

Therefore, the following sections, which would typically detail specific interactions and research findings, cannot be populated with scientifically accurate information at this time.

Synthetic Methodologies and Chemical Synthesis of Ethyl 2,4,6 Trihydroxypyrimidin 5 Yl Acetate

Historical and Contemporary Synthetic Routes to Pyrimidine (B1678525) Acetate (B1210297) Analogues

The foundational chemistry for the synthesis of the pyrimidine core of Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate dates back to the 19th century. The most common and historically significant method involves the condensation of a malonic ester derivative with urea (B33335) or an alkylated urea in the presence of a strong base, typically sodium ethoxide. This method has proven to be widely applicable for the synthesis of various 1,5-, 1,3,5-, and 5,5-substituted barbiturates with generally high yields, often between 70-98%.

Historically, the synthesis of barbituric acid itself was first reported by Grimaux in 1879, who used malonic acid and urea with phosphorus oxychloride. Later, the use of diethyl malonate became standard as it avoids issues with the acidity of malonic acid. This foundational reaction forms the basis for producing a wide array of barbiturate (B1230296) drugs. The general applicability of the malonic ester condensation has made it a cornerstone in the synthesis of pyrimidine derivatives.

Contemporary synthetic chemistry has built upon these classical foundations, introducing a variety of modern techniques. These include multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, enhancing efficiency and atom economy. The Biginelli reaction, a well-known MCR, is a prime example of an efficient route to dihydropyrimidines, which can be precursors to pyrimidine derivatives. Furthermore, modern approaches focus on developing more environmentally friendly and sustainable methods, incorporating computational tools and catalysis to streamline synthesis.

Detailed Analysis of Synthetic Strategies for this compound

The synthesis of this compound is a specific example of the synthesis of a 5-substituted barbituric acid. The key challenge lies in the introduction of the ethyl acetate group at the C-5 position of the pyrimidine ring.

The primary precursor for the synthesis of this compound is a suitably substituted malonic ester. For the target molecule, the required precursor is Triethyl methanetricarboxylate , also known as triethyl carboxymalonate.

The synthesis of this key precursor can be achieved through several routes. One common method involves the esterification of methanetricarboxylic acid or its derivatives with ethanol (B145695). Another established laboratory procedure is the reaction of ethyl chloroformate with the sodium salt of diethyl malonate (sodiomalonic ester) suspended in an aromatic solvent like benzene, toluene, or xylene. The use of magnesium in what is known as the Lund procedure is also an effective method for preparing the ethyl ester of methanetricarboxylic acid.

Once the triethyl methanetricarboxylate is obtained, the next critical step is the cyclocondensation reaction with urea. This reaction is typically carried out in the presence of a strong base like sodium ethoxide in an alcoholic solvent. The ethoxycarbonylmethyl group from the triethyl methanetricarboxylate becomes the substituent at the C-5 position of the resulting barbituric acid ring.

The reaction mechanism for the formation of 5-substituted barbituric acids, such as this compound, from a substituted malonic ester and urea is a well-established condensation reaction. The plausible mechanism proceeds as follows:

Deprotonation of Urea: The strong base, typically sodium ethoxide, deprotonates urea to form a more nucleophilic species.

Nucleophilic Acyl Substitution: The deprotonated urea then acts as a nucleophile and attacks one of the carbonyl carbons of the triethyl methanetricarboxylate. This is a nucleophilic acyl substitution reaction, leading to the formation of an intermediate and the elimination of an ethoxide ion.

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the other nitrogen of the urea moiety attacks the second carbonyl carbon of the malonic ester derivative. This step results in the formation of a six-membered ring intermediate.

Elimination: The cyclic intermediate then eliminates a second molecule of ethanol to form the stable pyrimidine ring.

Tautomerization: The resulting compound, Ethyl (2,4,6-trioxohexahydropyrimidin-5-yl)acetate, exists in equilibrium with its enol tautomer, this compound. The trihydroxy form is favored due to aromatic stabilization.

Throughout this process, several transient intermediates are formed, and the reaction is driven to completion by the formation of the stable, resonance-stabilized barbiturate ring system.

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The classic Biginelli reaction, a similar multicomponent condensation, often suffers from low yields under its original conditions, necessitating optimization.

Key Parameters for Optimization:

| Parameter | Traditional Conditions | Optimized Approaches | Rationale for Optimization |

| Catalyst | Strong bases like sodium ethoxide in stoichiometric amounts. | Use of Lewis acids (e.g., YbCl₃), protic acids, or heterogeneous catalysts. | Milder conditions, easier workup, and potential for catalyst recycling. |

| Solvent | Typically ethanol to match the ethoxide base. | Solvent-free conditions, or use of greener solvents like water or ionic liquids. | Reduced environmental impact and potentially faster reaction rates. |

| Temperature | Often requires heating under reflux for extended periods (e.g., 7 hours at 110°C). | Microwave irradiation or ultrasound assistance. | Significant reduction in reaction time and often improved yields. |

| Reactant Ratio | Molar equivalents of the malonic ester and urea, with a twofold excess of sodium ethoxide. | Varying the molar ratios of reactants and catalyst loading to find the optimal balance for maximizing yield and minimizing side products. | Stoichiometry can significantly impact reaction equilibrium and the formation of byproducts. |

For instance, studies on the Biginelli reaction have shown that optimizing the catalyst and solvent system can dramatically improve yields. While the traditional method might yield products in the range of 20-60%, modern optimized protocols can achieve yields of up to 95%. Applying these principles to the synthesis of this compound would involve systematically varying these parameters to find the most efficient and pure route to the final product.

Development of Novel Synthetic Approaches and Sustainable Chemistry Principles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This is particularly relevant in the pharmaceutical industry, where the synthesis of intermediates can generate substantial waste.

For the synthesis of pyrimidine derivatives like this compound, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing traditional organic solvents with water, supercritical fluids, or biodegradable ionic liquids can significantly reduce the environmental impact of the synthesis.

Catalysis: The use of catalytic amounts of a reagent instead of stoichiometric amounts is a core principle of green chemistry. This includes the development of reusable heterogeneous catalysts that can be easily separated from the reaction mixture.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound can drastically reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Multicomponent reactions are particularly advantageous in this regard.

Renewable Feedstocks: While not yet widely implemented for this specific synthesis, future research may focus on deriving the necessary precursors from renewable biomass sources.

Recent reviews on the green synthesis of pyrimidine derivatives highlight the use of various catalysts, including nano-catalysts, and solvent-free reaction conditions to achieve sustainability. These approaches not only reduce the environmental footprint but can also lead to more efficient and cost-effective manufacturing processes.

Advanced Structural Characterization and Spectroscopic Insights

Elucidation of Molecular Conformation, Configuration, and Stereochemistry

A complete understanding of the three-dimensional arrangement of Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is crucial for determining its biological activity and chemical reactivity. This would involve the determination of its preferred conformation, the spatial arrangement of its atoms, and its stereochemical properties. However, no dedicated studies on the conformational analysis or stereochemistry of this specific molecule have been found.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential to assign all proton and carbon signals and to establish the connectivity within the this compound molecule. While spectral data for related pyrimidine (B1678525) derivatives exist, specific NMR data for the title compound are not available.

A hypothetical ¹H NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene (B1212753) protons of the acetate (B1210297) group, and signals for the hydroxyl protons on the pyrimidine ring. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon of the ester, the methylene carbon, the ethyl group carbons, and the carbons of the pyrimidine ring. Without experimental data, a precise data table cannot be constructed.

Utilization of X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions. A successful crystallographic study of this compound would yield a detailed three-dimensional model of the molecule. A search of crystallographic databases did not yield any entries for this compound, indicating that its crystal structure has not been determined or is not publicly available.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The spectra of this compound would be expected to show characteristic vibrational bands for O-H (hydroxyl), N-H (amine/amide tautomers), C=O (ester carbonyl), and C-O stretching, as well as vibrations associated with the pyrimidine ring. Although general spectral regions for these functional groups are well-established, specific experimentally obtained spectra for this compound are not documented.

Table 1: Expected Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3500-3200 |

| N-H stretch (tautomer) | 3400-3100 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | 1750-1735 |

| C=C, C=N stretch (ring) | 1650-1550 |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentomic Pattern Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer would be used. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide valuable information about the molecule's structure. No published HRMS data specifically for this compound could be located.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The pyrimidine ring system in this compound constitutes a chromophore that would be expected to absorb UV radiation. The position and intensity of the absorption maxima (λmax) would be influenced by the substituent groups and the solvent. However, no experimental UV-Vis spectra for this compound have been reported in the literature.

Chemical Reactivity and Mechanistic Studies of Ethyl 2,4,6 Trihydroxypyrimidin 5 Yl Acetate

Reactivity at the Pyrimidine (B1678525) Ring System

The chemical character of the pyrimidine ring in ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate is heavily influenced by the presence of three hydroxyl groups and the acetate (B1210297) substituent at the C-5 position. These substituents modulate the electron density of the aromatic core, thereby dictating its susceptibility to various chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The C-5 position of the barbituric acid ring is known to be an active site that can act as either an electrophilic or nucleophilic center. mdpi.com The pyrimidine ring, particularly with its electron-withdrawing chloro substituents in related compounds, is highly susceptible to nucleophilic attack. The general order of reactivity for nucleophilic substitution in polychlorinated pyrimidines is C4(6) > C2 > C5.

In the case of this compound, the hydroxyl groups, acting as electron-donating groups, would activate the ring towards electrophilic substitution. However, the active methylene (B1212753) group at the C-5 position in the parent barbituric acid scaffold is particularly prone to electrophilic attack. For instance, barbituric acids undergo C-5 dehydrogenative aza-coupling with diazonium salts in a reaction that proceeds through the nucleophilic attack of the tautomeric form of the barbituric acid at the C-5 position. researchgate.net

Conversely, the electron-deficient nature of the pyrimidine ring, even with hydroxyl substituents, can facilitate nucleophilic substitution reactions, especially at positions 2, 4, and 6 if the hydroxyl groups are converted to better leaving groups like chloro or sulfanyl (B85325) groups. Studies on 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles have shown selective nucleophilic substitution at the 2-position by secondary amines. researchgate.net

Table 1: Regioselectivity in Nucleophilic Substitution of Substituted Pyrimidines

| Pyrimidine Derivative | Nucleophile | Position of Substitution | Reference |

| 2,4,6-Trichloropyrimidine | Amines, Alcohols, Thiols | C4(6) > C2 | |

| 2,4,6-Trisulfanyl-pyrimidine-5-carbonitrile | Secondary Amines | C2 | researchgate.net |

Transformations Involving the Hydroxyl Substituents

The hydroxyl groups of this compound can undergo typical reactions of phenolic hydroxyls, such as O-alkylation and O-acylation. The regioselectivity of these reactions can often be controlled by the reaction conditions. For instance, the alkylation of 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines, can lead to both N- and O-alkylated products, with the selectivity being influenced by the choice of base and solvent. chemicalbook.com In the context of pyrimidin-2(1H)-ones, chemoselective O-alkylation has been achieved using specific alkylating agents and conditions, avoiding the competing N-alkylation. irapa.org

The hydroxyl groups can also be converted to other functional groups. For example, treatment with phosphoryl chloride (POCl₃) can replace the hydroxyl groups with chlorine atoms, significantly altering the reactivity of the pyrimidine ring and making it more susceptible to nucleophilic substitution.

Reactions Pertaining to the Acetate Ester Moiety

The ethyl acetate group at the C-5 position introduces another reactive center to the molecule, allowing for a range of transformations independent of the pyrimidine core.

Hydrolytic and Transesterification Pathways

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The kinetics of hydrolysis of barbituric acid derivatives have been studied, indicating that the rate is dependent on pH. researchgate.netnih.gov Alkaline hydrolysis of esters like ethyl acetate is typically a second-order reaction. doubtnut.comijcce.ac.ir In some instances, the alkaline hydrolysis of esters of pyrimidine-5-carboxylic acids can lead to rearrangement products instead of the expected carboxylic acids, although this is not a general phenomenon. researchgate.netresearchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible pathway. This reaction is often catalyzed by acids or bases.

Reductions and Oxidations of the Ester Functional Group

The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols, a reaction that proceeds via an aldehyde intermediate. doubtnut.comumich.edu

Table 2: Reduction of Esters to Primary Alcohols

| Ester Substrate | Reducing Agent | Product |

| General Ester | LiAlH₄ | Primary Alcohol |

| Carboxylic Ester | LiAlH₄ | Two alcohols (one from the alcohol portion and one primary alcohol from the carboxylate portion) |

Oxidation of the acetate side chain is also a possibility, potentially leading to various products depending on the oxidizing agent and reaction conditions. For instance, the modification of acetate side chains is a key process in the biosynthesis of heme and chlorophylls, where they are enzymatically converted to methyl groups. nih.gov

Mechanistic Investigations of Intramolecular Rearrangements and Cyclizations

The structure of this compound allows for the possibility of intramolecular rearrangements and cyclizations, leading to the formation of new heterocyclic systems.

Intramolecular cyclization can also occur, particularly involving the acetate side chain. For example, derivatives of barbituric acid can be used as starting materials for the synthesis of fused furo[2,3-d]pyrimidines. rsc.org The carboxyl group, which can be generated from the hydrolysis of the ester, can participate in cyclization reactions with other parts of the molecule or with external reagents to form new ring systems.

Analysis of Regioselectivity, Stereoselectivity, and Chemoselectivity in Chemical Transformations

The chemical behavior of this compound, a derivative of barbituric acid, is characterized by the nuanced interplay of its functional groups. The reactivity is largely centered around the pyrimidine ring, particularly the active methylene group at the C-5 position, and is influenced by the presence of the ethyl acetate substituent. Studies on related barbituric acid derivatives provide significant insights into the regioselectivity, stereoselectivity, and chemoselectivity of this compound's transformations.

Regioselectivity:

The substitution pattern of the pyrimidine ring in barbituric acid derivatives plays a crucial role in directing the outcome of chemical reactions. The C-5 position is the most nucleophilic carbon center, making it the primary site for electrophilic attack and condensation reactions.

In reactions such as C-alkylation, the barbiturate (B1230296) anion can theoretically undergo both C-alkylation at the C-5 position and O-alkylation at the carbonyl oxygens. However, C-alkylation is generally favored. For instance, the Michael addition of barbituric acid to α,β-unsaturated esters, a form of C-alkylation, proceeds efficiently at the C-5 position. While specific studies on this compound are limited, research on barbituric acid itself demonstrates this regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Regioselectivity | Reference |

| Barbituric acid | α,β-Unsaturated esters | K2CO3/nano-mordenite, solvent-free, 80-90 °C | C-5 alkylated barbituric acid | High for C-5 alkylation | researchgate.net |

| 1,3-Dimethylbarbituric acid | Chalcone derivatives | Diethylamine, Dichloromethane, RT | 5-monoalkylbarbiturate derivatives | Exclusive C-5 alkylation |

Furthermore, the substituent at the C-5 position can influence the regioselectivity of subsequent reactions on the pyrimidine ring itself. For example, in 2,4-dichloropyrimidines bearing an electron-withdrawing group at C-5, nucleophilic aromatic substitution (SNAr) typically occurs with a preference for the C-4 position. This directing effect highlights the electronic influence of the C-5 substituent on the reactivity of the entire heterocyclic system.

Stereoselectivity:

The planar structure of the pyrimidine ring and the potential for creating new stereocenters at the C-5 position or on its substituent make stereoselectivity a key aspect of the reactivity of this compound. This is particularly evident in addition reactions to 5-ylidene barbiturates, which can be formed through Knoevenagel condensation of the C-5 methylene group with aldehydes or ketones.

The Michael addition of nucleophiles to these 5-ylidene derivatives has been a focal point of stereoselective studies. The use of chiral organocatalysts has enabled highly enantioselective and diastereoselective transformations, leading to the synthesis of complex spirocyclic barbiturates or compounds with multiple stereocenters.

For instance, the organocatalyzed enantioselective Michael addition of N,N'-disubstituted barbituric acids to β-nitro olefins and β-substituted enones has been reported to proceed with high stereocontrol. These reactions demonstrate the potential for achieving high levels of stereoselectivity in transformations involving the C-5 position of the barbituric acid scaffold. While direct data for the ethyl acetate derivative is scarce, the principles established with other 5-substituted analogs are highly relevant.

| Michael Acceptor (5-ylidene barbiturate) | Nucleophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 5-Arylidene 1,3-dimethylbarbituric acid | Oxindolylmalononitriles | Squaramide catalyst | >20:1 | up to >99% | acs.org |

| N,N'-Dialkylbarbituric acid derivatives | β-Substituted enones | Quinine-derived squaramide | - | 91–99% | |

| Alkylidene barbiturates | Isatin-derived enoates | Bifunctional organocatalyst | 13:1 to >20:1 | 75–99% | mdpi.com |

Chemoselectivity:

The presence of multiple reactive sites in this compound—namely the pyrimidine ring, the active methylene group, and the ester functionality—raises the question of chemoselectivity. Reaction conditions can be tuned to favor the transformation of one functional group over others.

In multicomponent reactions, the chemoselectivity can be modulated to produce a variety of heterocyclic systems. For example, the reaction of barbiturate-based olefins with acetylacetone (B45752) can be directed to selectively form either spirodihydrofuryl barbiturates or spirocyclopropylbarbiturates by choosing different basic conditions. rsc.org This demonstrates that the reaction pathway can be controlled to favor one cyclization mode over another.

| Reactants | Conditions | Product | Chemoselectivity | Reference |

| Barbiturate-based olefins, Acetylacetone | DBU, CH2Cl2 | Spirodihydrofuryl barbiturates | Selective formation of furan (B31954) ring | rsc.org |

| Barbiturate-based olefins, Acetylacetone | K2CO3, EtOAc | Spirocyclopropylbarbiturates | Selective formation of cyclopropane (B1198618) ring | rsc.org |

Moreover, in a deconstruction-reconstruction strategy for pyrimidine diversification, the pyrimidine ring can be selectively activated and cleaved, followed by recyclization with different reagents to introduce new substituents at the C-2 position, while other parts of the molecule, such as a pyridine (B92270) moiety, remain untouched. mdpi.com This highlights the potential for chemoselective manipulation of the pyrimidine core of this compound in the presence of other functional groups.

Design, Synthesis, and Characterization of Derivatives and Analogues

Rational Design Principles for Structural Modification and Derivatization Strategies

The rational design of derivatives based on the Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate scaffold is guided by established medicinal chemistry principles, primarily structure-activity relationship (SAR) studies. The objective of these modifications is often to enhance metabolic stability, alter lipophilicity, or introduce new interaction points for potential biological targets. medcraveonline.comrsc.org

Key derivatization strategies include:

Bioisosteric Replacement: This involves substituting specific atoms or groups with others that have similar physical or chemical properties, with the aim of creating a new molecule with comparable or improved biological properties. cambridgemedchemconsulting.com For instance, the hydroxyl groups on the pyrimidine (B1678525) ring could be replaced with bioisosteres to modulate hydrogen bonding capacity and electronic properties. nih.gov Similarly, the ester functional group can be replaced with other bioisosteres like amides or triazoles. acs.org

Pharmacophore Combination: This strategy involves merging the core pyrimidine scaffold with other known pharmacophoric groups to create hybrid molecules. nih.gov This approach aims to combine the desired characteristics of multiple parent molecules into a single compound.

Metabolic Stability Enhancement: A significant driver for derivatization is the improvement of metabolic profiles. Barbiturate-based compounds can be prone to rapid metabolism. medcraveonline.com Incorporating metabolically labile ester functions in the side chain is a deliberate strategy to create compounds that might be metabolized in a controlled manner, potentially reducing accumulation in the body. medcraveonline.com Conversely, replacing metabolically susceptible hydrogens with fluorine can block oxidative metabolism. cambridgemedchemconsulting.com

Modulation of Physicochemical Properties: Altering the ester group or the side chain directly impacts properties like solubility and lipophilicity (LogP), which are critical for absorption and distribution. For example, converting the ethyl ester to other alkyl or aryl esters can systematically tune these properties. medcraveonline.com

These design principles are often supported by computational methods, such as molecular docking, to predict how newly designed derivatives might interact with biological targets, guiding the synthetic efforts toward the most promising candidates. nih.gov

Synthesis of Pyrimidine Ring-Modified Analogues and Bioisosteres

One common approach is the bioisosteric replacement of the pyrimidine nucleus with other diazines, such as pyridazine (B1198779) or pyrazine, or other heterocyclic systems like triazoles. nih.govacs.org The synthesis of these analogues often requires building the new heterocyclic core from acyclic precursors rather than a direct transformation of the existing pyrimidine ring. For example, a pyridazine-annulated analogue could be synthesized via an inverse-electron-demand Diels-Alder reaction, a key step in forming the new heterocyclic core. nih.gov

Another strategy involves fusing an additional ring to the pyrimidine scaffold. Pyrido[2,3-d]pyrimidines, for instance, are synthesized by condensing a suitable α,β-unsaturated ketone with an aminopyrimidine derivative, such as 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov This intramolecular cyclization creates a fused bicyclic system, expanding the structural diversity of the parent scaffold. nih.gov

The table below illustrates examples of bioisosteric replacements for heterocyclic rings.

| Original Ring/Group | Bioisosteric Replacement(s) | Rationale |

| Phenyl | Pyridyl, Thienyl | Alters electronics, adds H-bond acceptor |

| Pyrimidine | Pyridazine, Pyrazine | Modifies nitrogen atom positions and dipole moment |

| Ester (-COOR) | Amide (-CONHR), 1,2,4-Triazole | Changes H-bonding properties and metabolic stability |

| Ketone (-C=O) | Sulfone (-SO2-) | Modifies geometry and electronic character |

This table provides conceptual examples of bioisosteric replacements relevant to medicinal chemistry.

Synthesis of Ester and Side-Chain Modified Derivatives

Modifications to the ethyl ester and the acetate (B1210297) side chain are among the most straightforward derivatization strategies. The primary goal is to alter the molecule's lipophilicity, steric bulk, and susceptibility to hydrolysis by esterase enzymes.

The synthesis of different ester derivatives is typically achieved through standard esterification or transesterification reactions. The parent compound, this compound, can first be hydrolyzed to its corresponding carboxylic acid, (2,4,6-trihydroxypyrimidin-5-yl)-acetic acid, using acidic or basic conditions. medcraveonline.com This carboxylic acid intermediate can then be reacted with various alcohols (e.g., propanol, butanol, benzyl (B1604629) alcohol) under acidic catalysis (such as a few drops of concentrated sulfuric acid) to yield the desired ester derivatives. medcraveonline.com

For example, refluxing the carboxylic acid intermediate with propyl alcohol in the presence of sulfuric acid would yield Propyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate. medcraveonline.com This method allows for the synthesis of a library of ester derivatives with varying chain lengths and steric properties. medcraveonline.commedcraveonline.com

Alternatively, direct synthesis from precursors like diethyl malonate derivatives condensed with urea (B33335) or substituted ureas can provide access to various 5-substituted barbituric acids, which can then be further functionalized. medcraveonline.comgatech.edu

The following table summarizes the synthesis of various ester derivatives from the corresponding barbiturate (B1230296) carboxylic acid.

| Reactant Alcohol | Catalyst | Resulting Ester Derivative |

| Propyl Alcohol | H₂SO₄ | Propyl 1-methyl-5-hexylbarbituric acid-5-methylene carboxylate |

| Amyl Alcohol | H₂SO₄ | Phenyl 5-phenylbarbituric acid-5-methylene carboxylate |

| Butyl Alcohol | H₂SO₄ | Butyl 1-methyl -5-(1''-methylbutyl) barbituric acid -5-methylene carboxylate |

Data synthesized from representative reactions described in the literature for analogous compounds. medcraveonline.com

Exploration of Heterocyclic Ring Expansion and Contraction Strategies

Altering the size of the core heterocyclic ring from a six-membered pyrimidine to a smaller five-membered or larger seven-membered ring can introduce significant conformational changes. These strategies, while synthetically challenging, offer pathways to novel molecular scaffolds.

Ring Contraction: Pyrimidine ring contraction can lead to the formation of five-membered heterocycles like pyrroles or imidazoles. nih.govrsc.org One documented mechanism involves a radical-mediated ring contraction. For instance, the six-membered ring of a dihydropyrimidine (B8664642) derivative can undergo a reaction initiated by hydrogen atom abstraction, leading to the formation of a pyrrolopyrimidine core. nih.gov Such transformations often require specific enzymatic or chemical radical initiators and are complex, multi-step processes. nih.gov

Ring Expansion: Ring expansion strategies can be employed to construct larger heterocyclic systems, such as pyrimidine-embedded azacycles. researchgate.net A common synthetic approach involves the [3+3] annulation of a three-carbon building block, like a 3-ethoxycyclobutanone, with an amidine, which serves as the N-C-N component, to construct the six-membered pyrimidine ring. thieme-connect.com While this describes the formation of a pyrimidine, related strategies can be used to expand it. For example, N-quaternization of an azacyclic precursor fused to a pyrimidine, followed by N-N bond cleavage, can effectively generate unique medium-sized (7- to 14-membered) rings containing an embedded pyrimidine moiety. researchgate.net Cationic rearrangements, similar to the Demyanov rearrangement, are another class of reactions that can facilitate ring expansions. wikipedia.org

Theoretical and Computational Chemistry Studies

Note: This Section Strictly Focuses on Fundamental Molecular and Cellular Mechanisms, Excluding Clinical Human Trial Data, Dosage Information, Safety/adverse Effect Profiles, or Therapeutic Outcomes.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

There is currently no available research that has investigated the potential for Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate to act as an enzyme inhibitor. The exploration of such activity is a critical step in characterizing the pharmacological profile of a novel compound.

Enzyme Kinetic Studies for Binding Affinity Determination and Inhibition Type Characterization

To date, no enzyme kinetic studies have been published on this compound. Such studies would be essential to determine its binding affinity for any target enzymes, typically quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Furthermore, kinetic analyses would elucidate the type of inhibition, for example, whether it is competitive, non-competitive, uncompetitive, or mixed, providing insight into its mechanism of action at the enzymatic level.

Structural Basis of Enzyme-Ligand Interactions through Crystallographic or Computational Modeling

Without an identified enzyme target, there are no crystallographic or computational modeling studies to describe the structural basis of how this compound might interact with a biological target. X-ray crystallography could provide atomic-level detail of the compound bound to an enzyme's active or allosteric site. In parallel, computational modeling and docking simulations could predict potential binding modes and key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that would stabilize the enzyme-ligand complex.

Modulation of Cellular Pathways and Signaling Cascades In Vitro

The effects of this compound on cellular pathways and signaling cascades have not been documented in the scientific literature. In vitro studies using defined cellular models are necessary to understand how this compound may influence cellular functions.

Receptor Binding Studies and Characterization of Agonist/Antagonist Properties

There is no data from receptor binding studies for this compound. Such experiments would be required to determine if the compound interacts with specific cellular receptors and to characterize the nature of this interaction, i.e., whether it acts as an agonist, initiating a cellular response, or as an antagonist, blocking the action of an endogenous ligand.

Effects on Gene Expression and Protein Modulation in Defined Cellular Models

The impact of this compound on gene expression and protein modulation remains uninvestigated. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting would be instrumental in determining if the compound alters the transcription of specific genes or the expression levels of key proteins involved in various cellular processes.

Interaction with Biomolecules: Nucleic Acids and Proteins

Direct interactions between this compound and biomolecules like nucleic acids (DNA and RNA) and proteins have not been reported. Studies employing methods such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be needed to detect and characterize any such binding events and their functional consequences.

DNA/RNA Binding Properties and Intercalation Studies

Currently, there are no available published studies that have investigated the DNA or RNA binding properties of this compound. Research into its potential to intercalate between nucleic acid base pairs, a mechanism common to many planar heterocyclic molecules, has not been reported. Therefore, its affinity, binding constants (Kd), and mode of interaction with DNA or RNA remain uncharacterized.

Protein Complex Formation and Allosteric Modulation Investigations

Detailed investigations into the formation of protein complexes with this compound are not present in the current scientific literature. There is no evidence to suggest its ability to act as an allosteric modulator of any specific protein targets. Studies that would typically identify protein binding partners, such as affinity chromatography or co-immunoprecipitation, have not been published for this compound.

Insights from Preclinical Animal Models: Biological Activity and Molecular Target Engagement Studies

There is a significant absence of preclinical data from animal models for this compound. Without these studies, it is impossible to ascertain its biological activity, pharmacokinetic and pharmacodynamic profiles, or engagement with molecular targets in a whole-organism context.

Elucidation of Pharmacodynamic Markers and Biological Readouts

In the absence of preclinical studies, no pharmacodynamic markers or other biological readouts have been established to measure the physiological response to this compound administration.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, such studies have not been published.

Correlating Structural Motifs with Specific Molecular Interaction Profiles

Without a range of structurally related analogs and their corresponding biological activity data, it is not possible to correlate the specific structural motifs of this compound—such as the trihydroxypyrimidine ring or the ethyl acetate (B1210297) side chain—with any particular molecular interaction profiles.

Design of Chemical Probes for Molecular Target Validation

The development of chemical probes based on the this compound scaffold for the purpose of validating molecular targets has not been documented. This step would typically follow the identification of a specific biological activity, which has not yet been reported for this compound.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation, Purity Assessment, and Quantitation

Chromatography is a cornerstone for the separation and analysis of pyrimidine (B1678525) derivatives. Its versatility allows for high-resolution separation, accurate quantification, and the assessment of purity.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the analysis of polar, non-volatile compounds like pyrimidine derivatives. researchgate.net Method development for Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate would logically start with C8 or C18 columns, which separate compounds based on their hydrophobicity.

Method Development Considerations:

Stationary Phase: C18 and C8 columns are standard choices. The longer alkyl chain of C18 columns provides greater retention for moderately nonpolar compounds, which may be suitable for the ethyl acetate (B1210297) moiety of the target compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically used. researchgate.net The buffer controls the pH, which is crucial as the trihydroxy-pyrimidine ring has acidic protons, and their ionization state affects retention. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute compounds with a range of polarities.

Detection: The pyrimidine ring contains a chromophore, making UV detection a straightforward choice. The detection wavelength would be optimized by scanning a pure standard of the compound, but wavelengths in the 210-260 nm range are common for barbiturates. govst.edunih.gov

Validation Parameters: Validation would be performed according to established guidelines, ensuring the method is accurate, precise, specific, linear, and robust. Key parameters include:

Linearity: Establishing a concentration range where the detector response is directly proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Accuracy and Precision: Assessed by analyzing samples with known concentrations (spiked matrices) and evaluating the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Table 1: Illustrative HPLC Conditions for Analysis of Pyrimidine Derivatives

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds. |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 4.5 | Buffered aqueous phase to control ionization of the pyrimidine ring. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |

| Gradient | 5% B to 95% B over 20 min | To elute impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm | Wavelength where the pyrimidine chromophore is expected to absorb. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

Gas chromatography is highly effective for separating volatile and thermally stable compounds. However, this compound, with its multiple hydroxyl groups, is polar and non-volatile, making direct GC analysis challenging. jfda-online.com This leads to issues like poor peak shape (tailing) and adsorption onto the column. researchgate.net Therefore, chemical derivatization is essential to convert the polar functional groups into less polar, more volatile moieties. jfda-online.com

Derivatization Strategies:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl groups to form volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net

Alkylation (Methylation): Reagents such as iodomethane (B122720) in the presence of a base can be used to convert the acidic N-H protons and enolic O-H groups to their corresponding methyl derivatives, which increases volatility. nih.gov

After derivatization, the resulting compound can be analyzed on a low-to-mid polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5 or HP-5). nih.gov GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while coupling to a Mass Spectrometer (GC-MS) is invaluable for impurity identification.

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxylated Pyrimidines

| Reagent | Target Functional Group | Derivative Formed | Key Advantages |

|---|---|---|---|

| BSTFA | -OH, -NH | Trimethylsilyl (TMS) ether/amine | Forms stable derivatives, by-products are volatile. jfda-online.com |

| MSTFA | -OH, -NH | Trimethylsilyl (TMS) ether/amine | One of the most powerful silylating agents. jfda-online.com |

| Iodomethane | -NH, acidic -OH | Methyl ether/amine | Creates stable, volatile derivatives. nih.gov |

Although this compound itself is not chiral, derivatives or related compounds synthesized from it may be. If a chiral center is introduced during synthesis or metabolism, separating the resulting enantiomers is critical. This can be achieved using chiral chromatography, either by HPLC or GC.

For HPLC, chiral stationary phases (CSPs) are commonly employed. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds, including barbiturates. researchgate.netmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For GC, chiral capillary columns with stationary phases like cyclodextrin (B1172386) derivatives can resolve enantiomers of volatile compounds. ijsra.net For barbiturate-like structures, this would require prior derivatization to ensure volatility, followed by separation on a column such as one containing a chiral-β-cyclodextrin phase. ijsra.net

Spectrophotometric and Spectrofluorometric Assays for Quantification in Research Matrices

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for quantifying barbituric acid and its derivatives in bulk or simple solutions. pjsir.orgtandfonline.com These methods typically rely on a chemical reaction that produces a colored product, which can be measured with a spectrophotometer. tandfonline.com

Several colorimetric assays have been developed for barbituric acid that could be adapted for this compound:

Reaction with Chloral (B1216628) Hydrate (B1144303): In an alkaline medium, barbituric acid reacts with chloral hydrate upon heating to form an orangish-yellow complex with a maximum absorbance (λmax) around 450 nm. tandfonline.comtandfonline.com

Reaction with Ninhydrin: Aqueous solutions of barbituric acid produce a yellow color with ninhydrin, which can be measured at approximately 367 nm. pjsir.org This method is noted for its sensitivity and the stability of the resulting color. pjsir.org

Coupling with Diazotized Nitroanilines: This reaction forms a colored derivative that can be quantified. For instance, coupling with diazotized p-nitroaniline after nitrosation of barbituric acid produces a product with a λmax at 530 nm. researchgate.netunomaha.edu

These methods generally exhibit good linearity over a specific concentration range, as demonstrated by their adherence to Beer's Law. pjsir.orgtandfonline.com While highly useful, they may lack the specificity of chromatographic methods and are susceptible to interference from other compounds in complex matrices that might react with the coloring agent. Information on spectrofluorometric assays for this class of compounds is less common, but derivatization with a fluorescent tag could be explored to enhance sensitivity and selectivity. xjtu.edu.cn

Table 3: Spectrophotometric Methods for the Determination of Barbituric Acid

| Reagent | Wavelength (λmax) | Linear Range | Reference |

|---|---|---|---|

| Chloral Hydrate | 450 nm | 0.001 - 0.6 mg/mL | tandfonline.com, tandfonline.com |

| Ninhydrin | 367 nm | 4 - 280 µg/mL | pjsir.org |

Electrophoretic Methods for Characterization of Biological Macromolecule Interactions

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged species, including ionized pyrimidines, and requires very small sample volumes. nih.gov

CE can be used for purity assessment and quantification of this compound. Separation of pyrimidine bases can be achieved in alkaline buffers where they are partially ionized. nih.gov Additives like cyclodextrins can be included in the buffer to improve the resolution of closely related compounds through inclusion complexation. nih.gov

Furthermore, CE is a powerful tool for studying interactions between small molecules and biological macromolecules like proteins or nucleic acids. Techniques such as Affinity Capillary Electrophoresis (ACE) could be employed to determine binding constants between this compound and a target protein by observing the change in the analyte's migration time in the presence of varying concentrations of the protein in the running buffer.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity and sensitivity of mass spectrometry, are indispensable for analyzing complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the technique of choice for quantifying low levels of pyrimidine derivatives in complex biological matrices such as plasma and urine. nih.govtue.nlnih.gov The initial separation by HPLC resolves the analyte from matrix components, after which the mass spectrometer provides highly selective and sensitive detection. Using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM), a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity and minimizes background interference. nih.govplos.org LC-MS/MS methods have been developed for a wide array of purine (B94841) and pyrimidine metabolites, demonstrating the platform's suitability for metabolic profiling and clinical diagnostics. nih.govnih.govplos.org

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC requires derivatization for non-volatile analytes. The coupling of GC to a mass spectrometer allows for the definitive identification of the analyte and any impurities based on their retention time and mass spectrum. govst.edu The electron ionization (EI) mass spectra of derivatized barbiturates are often characterized by specific fragmentation patterns that can be used for structural elucidation and confirmation. govst.edunih.gov GC-MS is a robust method for impurity profiling and for the analysis of volatile metabolites in research samples.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Barbituric acid |

| Acetonitrile |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Iodomethane |

| Chloral Hydrate |

| Ninhydrin |

| p-nitroaniline |

Q & A

Q. What are the standard synthetic routes for Ethyl (2,4,6-trihydroxypyrimidin-5-yl)-acetate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via esterification or nucleophilic substitution. For esterification, acetic acid derivatives react with ethanol under acid catalysis (e.g., sulfuric acid), while nucleophilic substitution involves pyrimidine intermediates. Optimization includes adjusting molar ratios (e.g., 2:1 acetic acid:ethanol), temperature (70–90°C), and catalysts (H₂SO₄ or p-toluenesulfonic acid). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, ethyl acetate mobile phase) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies protons/carbons in the pyrimidine ring (δ 5.5–6.5 ppm for hydroxyls, δ 4.1–4.3 ppm for ethyl ester).

- IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 229).

- Elemental Analysis : Validate C, H, N composition (±0.3% theoretical). Always compare with literature data .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 25°C/40°C. Monitor degradation via HPLC at 254 nm. Hydrolysis is significant at pH >8 due to ester cleavage.

- Thermal Stability : Use TGA/DSC to determine decomposition onset (typically >150°C). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or tautomeric equilibria in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model tautomerism between 2,4,6-trihydroxypyrimidine and keto-enol forms. Analyze Gibbs free energy differences to identify dominant tautomers. Solvent effects (e.g., water via PCM model) refine predictions. Compare computed IR/NMR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 30% vs. 65%)?

Methodological Answer: Use Design of Experiments (DoE) to isolate variables:

- Catalyst Screening : Compare H₂SO₄, Amberlyst-15, or enzymatic catalysts.

- Solvent Effects : Polar aprotic solvents (DMF) may improve nucleophilic substitution vs. ethanol for esterification.

- Reaction Monitoring : In-situ FTIR tracks intermediate formation. Address side reactions (e.g., pyrimidine ring oxidation) by adding antioxidants (BHT) .

Q. How is X-ray crystallography employed to resolve ambiguities in molecular conformation?

Methodological Answer: Grow single crystals via vapor diffusion (ethyl acetate/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ=0.71073 Å). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Report hydrogen bonding (e.g., O–H···N in pyrimidine ring) and torsion angles. Validate against Cambridge Structural Database entries .

Q. What role does this compound play in drug discovery pipelines, particularly for enzyme inhibition?

Methodological Answer: Screen against target enzymes (e.g., dihydrofolate reductase) via fluorescence-based assays. Synthesize analogs by modifying the pyrimidine ring (e.g., halogenation at C5). Use molecular docking (AutoDock Vina) to predict binding modes. Validate IC₅₀ values with dose-response curves (GraphPad Prism). Purity >95% (HPLC) is essential for reliable bioactivity data .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data (e.g., "soluble in ethanol" vs. "poor solubility")?

Methodological Answer: Re-evaluate experimental conditions:

- Particle Size : Use micronized powder (ball milling) to enhance dissolution.

- Temperature : Solubility in ethanol increases from 25°C (15 mg/mL) to 40°C (45 mg/mL).

- Polymorphism : Perform PXRD to detect crystalline vs. amorphous forms. Amorphous phases exhibit higher apparent solubility .

Application-Focused Questions

Q. What extraction protocols maximize recovery from biological matrices (e.g., plant tissues)?

Methodological Answer: Use solid-phase extraction (SPE) with C18 cartridges. Pre-condition with methanol/water. Elute with ethyl acetate (pH 5.0, 0.1% formic acid). Quantify via LC-MS/MS (MRM transitions for m/z 229→185). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How is the compound utilized in synthesizing metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer: Coordinate with transition metals (e.g., Cu²⁺) via hydroxyl/ester groups. Synthesize MOFs via solvothermal methods (DMF, 120°C, 48h). Characterize porosity via BET (N₂ adsorption). Test catalytic activity in oxidation reactions (e.g., benzyl alcohol → benzaldehyde). Compare turnover numbers (TON) with control MOFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.